molecular formula C9H17NO3 B1359984 Methyl [1-(methoxymethyl)cyclopentyl]carbamate CAS No. 1142197-99-6

Methyl [1-(methoxymethyl)cyclopentyl]carbamate

Cat. No. B1359984
M. Wt: 187.24 g/mol
InChI Key: PHDNYUVWMHJUFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” is not clearly described in the search results .


Molecular Structure Analysis

The molecular structure of “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” is represented by the InChI code 1S/C9H17NO3/c1-12-7-9 (5-3-4-6-9)10-8 (11)13-2/h3-7H2,1-2H3, (H,10,11) . The molecular weight is 187.24 .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” are not detailed in the search results .


Physical And Chemical Properties Analysis

“Methyl [1-(methoxymethyl)cyclopentyl]carbamate” has a molecular weight of 187.24 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Antileukemic Activity

Methyl [1-(methoxymethyl)cyclopentyl]carbamate and its derivatives have been explored for their antileukemic activity. A study found that bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, which include similar carbamate structures, were active against P388 lymphocytic leukemia, suggesting potential applications in leukemia treatment (Anderson, Heider, Raju, & Yucht, 1988).

Anticholinesterase Agents

Compounds based on the structure of methyl [1-(methoxymethyl)cyclopentyl]carbamate have been evaluated as potent inhibitors of cholinesterases. These inhibitors have shown effectiveness against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important for treating conditions like Alzheimer's disease (Luo et al., 2005).

Corrosion Inhibition

Methyl carbamate, a similar compound, demonstrated properties as a corrosion inhibitor for copper in acidic environments. This suggests potential applications in protecting metals from corrosion, which is significant in industrial processes (John, Kuruvilla, & Joseph, 2013).

Chemical Synthesis

In the field of chemical synthesis, methyl carbamate has been used for the mild cleavage of methoxycarbonyl derivatives, showcasing its utility in synthetic chemistry for producing amines and other compounds (Yeung et al., 2000).

Antineoplastic and Antifilarial Agents

Methyl [1-(methoxymethyl)cyclopentyl]carbamate derivatives have been studied for their potential as antineoplastic and antifilarial agents. These compounds demonstrated significant growth inhibition in cell studies and showed activity against adult worms in filarial infections (Ram et al., 1992).

Future Directions

The future directions or potential applications of “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” are not specified in the search results .

properties

IUPAC Name

methyl N-[1-(methoxymethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-7-9(5-3-4-6-9)10-8(11)13-2/h3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNYUVWMHJUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [1-(methoxymethyl)cyclopentyl]carbamate

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